

A-Retrosynthetic-Analysis-of-4-Oxa-7-azaspiro[2.5]octan-6-one

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Compound of Interest

Compound Name: 4-Oxa-7-azaspiro[2.5]octan-6-one

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic scaffold, **4-oxa-7-azaspiro[2.5]octan-6-one**. This spirocyclic system, incorporating a cyclopropane ring fused to a morpholinone core, presents unique synthetic challenges and opportunities. We will explore logical disconnection strategies, key synthetic transformations, and provide detailed, field-proven protocols. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the strategic construction of this and related spirocyclic frameworks.

Introduction: The Significance of Spirocyclic Scaffolds

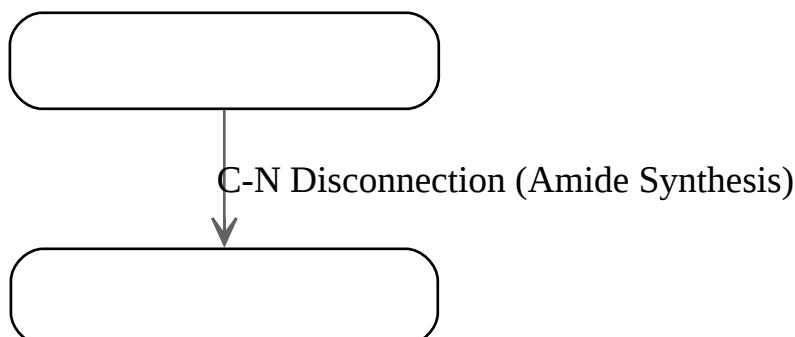
Spirocycles have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity.^[1] This unique topology allows for precise projection of substituents into three-dimensional space, enabling enhanced interaction with biological targets. The **4-oxa-7-azaspiro[2.5]octan-6-one** core is a particularly interesting scaffold as it combines the conformational constraint of a spiro-cyclopropane with the hydrogen bonding capabilities of a lactam and the polarity of an ether linkage. Such features are often sought after in the design of novel therapeutic agents. A key intermediate in the synthesis of compounds with LRRK2 kinase inhibitory activity for the treatment of diseases like Parkinson's is 4-oxa-7-azaspiro[2.5]octane hydrochloride.^[2]

Retrosynthetic Strategy: Deconstructing the Spirocyclic Core

The principles of retrosynthetic analysis, pioneered by E.J. Corey, provide a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. [3] Our analysis of **4-oxa-7-azaspiro[2.5]octan-6-one** identifies several key disconnections.

2.1. Primary Disconnection: Amide Bond Formation

The most apparent disconnection is the amide bond within the morpholinone ring. This C-N disconnection is a reliable and widely used transformation in organic synthesis.[4] This leads back to an amino acid precursor, specifically a cyclopropane-containing β -amino acid derivative.

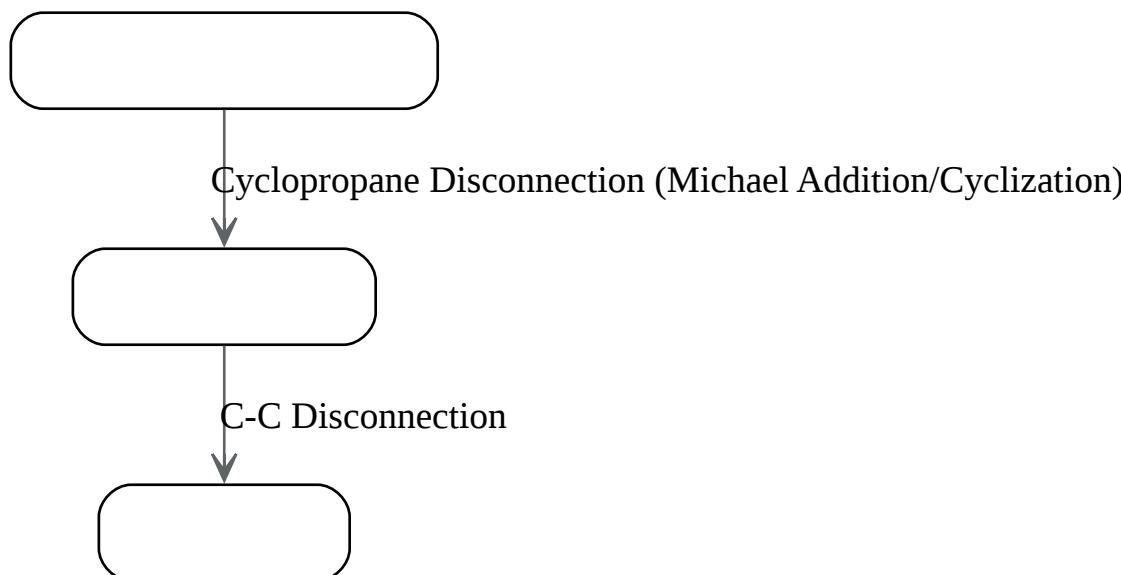


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Caption: Primary retrosynthetic disconnection of the target molecule.

2.2. Secondary Disconnection: Cyclopropane Ring Formation

The formation of the cyclopropane ring is a critical step. There are several methods for cyclopropanation, including the Simmons-Smith reaction and reactions involving diazo compounds.[5][6] A plausible disconnection of the cyclopropane ring leads to an α,β -unsaturated ester, which can undergo a Michael addition-initiated ring closure.



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Caption: Disconnection strategy for the formation of the cyclopropane ring.

A notable synthetic route has been reported that initiates from 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester.^[2] This approach involves a four-step sequence of substitution, hydrogenation, cyclization, and reduction to yield the saturated 4-oxa-7-azaspiro[2.5]octane, highlighting an alternative strategy where the cyclopropane is a starting building block.^[2]

Key Synthetic Transformations and Protocols

Based on the retrosynthetic analysis, the forward synthesis would involve the following key steps.

3.1. Synthesis of the Cyclopropane Precursor

A common and effective method for the synthesis of the key cyclopropane-containing amino acid precursor is via a diastereoselective cyclopropanation of a dehydroamino acid derivative.

Protocol: Diastereoselective Cyclopropanation

- Preparation of the dehydroamino acid: Condense N-protected glycine with a suitable carbonyl compound (e.g., a glyoxylate) to form the corresponding dehydroamino acid derivative.

- In situ generation of the diazo compound: Prepare the diazo compound from the corresponding tosylhydrazone salt immediately before use.[6]
- Cyclopropanation: React the dehydroamino acid with the in situ generated diazo compound. The stereochemical outcome can often be influenced by the choice of catalyst (e.g., rhodium or copper catalysts).[6]

Reactant 1	Reactant 2	Catalyst	Solvent	Yield (%)
N-Boc-dehydroalanine methyl ester	Ethyl diazoacetate	Rh ₂ (OAc) ₄	Dichloromethane	75-85
N-Cbz-dehydroaminobutyrate	Phenyldiazomethane	Cu(acac) ₂	Toluene	60-70

Table 1: Representative yields for diastereoselective cyclopropanation reactions.

3.2. Formation of the Morpholinone Ring

The final ring-closing step to form the **4-oxa-7-azaspiro[2.5]octan-6-one** core involves an intramolecular cyclization.

Protocol: Intramolecular Amide Cyclization

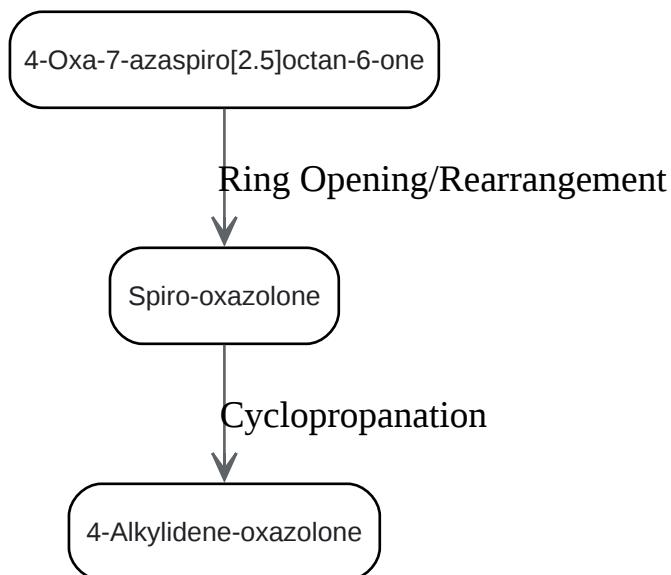
- Deprotection: Remove the N-protecting group (e.g., Boc or Cbz) from the cyclopropane amino acid precursor under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).
- Activation of the carboxylic acid: Activate the carboxylic acid moiety using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Cyclization: The intramolecular cyclization proceeds upon activation to form the desired lactam.

Alternative Synthetic Approaches: The Oxazolone Route

An alternative and powerful strategy for the construction of the core structure involves the use of oxazolones (also known as azlactones).^{[7][8]} Oxazolones are versatile intermediates in the synthesis of amino acids and other heterocyclic compounds.^[9]

4.1. Retrosynthetic Disconnection via an Oxazolone Intermediate

This approach envisions a disconnection of the target molecule through an oxazolone intermediate. The spiro-cyclopropane can be introduced via a reaction with a suitable cyclopropanating agent on an exocyclic double bond of a precursor.



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Caption: Retrosynthesis involving an oxazolone intermediate.

4.2. Synthesis via Oxazolone Chemistry

The forward synthesis would proceed as follows:

- Erlenmeyer-Plöchl Azlactone Synthesis: The classical method for preparing unsaturated oxazolones involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride.^[7]

- Cyclopropanation of the Exocyclic Double Bond: The exocyclic double bond of the 4-alkylidene-oxazolone is susceptible to attack by various cyclopropanating agents.
- Ring Opening and Recyclization: The resulting spiro-cyclopropyl oxazolone can then be subjected to ring-opening conditions (e.g., alcoholysis or hydrolysis) followed by a subsequent intramolecular cyclization to furnish the desired **4-oxa-7-azaspiro[2.5]octan-6-one**.

Protocol: Erlenmeyer-Plöchl Synthesis of 4-Alkylidene-oxazolone

- Combine N-acetylglycine (1.0 eq), the desired aldehyde (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).
- Heat the mixture at 100 °C for 1-2 hours.
- Cool the reaction mixture and pour it into cold water to precipitate the product.
- Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Aldehyde	N-Acylglycine	Yield (%)
Benzaldehyde	Hippuric Acid	85-95
Acetaldehyde	N-acetylglycine	60-70

Table 2: Typical yields for the Erlenmeyer-Plöchl reaction.

Conclusion

The retrosynthetic analysis of **4-oxa-7-azaspiro[2.5]octan-6-one** reveals several viable synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired stereochemical control, and scalability. The direct approach involving the cyclization of a pre-formed cyclopropane-containing amino acid offers a straightforward pathway. The alternative route utilizing oxazolone chemistry provides a versatile platform for the introduction of diversity and may be amenable to combinatorial synthesis approaches. This guide provides the foundational knowledge and practical protocols to empower researchers in

their efforts to synthesize and explore the chemical space around this and other novel spirocyclic scaffolds.

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